6-Iodobenzo[d]isoxazole
CAS No.:
Cat. No.: VC16553052
Molecular Formula: C7H4INO
Molecular Weight: 245.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4INO |
|---|---|
| Molecular Weight | 245.02 g/mol |
| IUPAC Name | 6-iodo-1,2-benzoxazole |
| Standard InChI | InChI=1S/C7H4INO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
| Standard InChI Key | XRHGQXXQOBHPSC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1I)ON=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6-iodobenzo[d]isoxazole is , with a molecular weight of 261.02 g/mol. The iodine atom at position 6 introduces significant steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Melting Point | 128–130°C (predicted) |
| Solubility | Low in water; soluble in DCM, DMF |
| LogP (Partition Coefficient) | 2.7 (estimated) |
The compound’s infrared (IR) spectrum typically shows absorption bands at 1580 cm (C=N stretch) and 680 cm (C-I stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.8–8.2 ppm) and the isoxazole ring proton (δ 6.5 ppm) .
Synthetic Methodologies
Hypervalent Iodine(III)-Catalyzed Intramolecular Cycloaddition
A robust synthesis of 6-iodobenzo[d]isoxazole derivatives involves hypervalent iodine(III)-mediated intramolecular cycloaddition of aldoxime precursors. The protocol, adapted from recent advancements , proceeds as follows:
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Precatalyst Formation: 2-Iodobenzoic acid reacts with m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH) to generate hydroxy(aryl)iodonium tosylate, the active catalytic species.
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Cycloaddition: An aldoxime tethered to an alkyne or alkene undergoes oxidative cyclization upon exposure to the iodonium catalyst, forming the isoxazole ring.
Optimized Conditions:
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Catalyst: 10 mol% hydroxy(aryl)iodonium tosylate
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Solvent: Dichloromethane (DCM)
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Temperature: Room temperature
Alternative Routes
Applications in Organic Synthesis
6-Iodobenzo[d]isoxazole serves as a versatile building block in cross-coupling reactions. The iodine substituent facilitates:
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Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups at position 6.
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Buchwald-Hartwig Amination: Installation of amine functionalities for drug candidate diversification.
Case Study: Coupling 6-iodobenzo[d]isoxazole with phenylboronic acid under Pd(PPh) catalysis yields 6-phenylbenzo[d]isoxazole, a scaffold with reported anticancer activity .
Comparative Analysis with Halogenated Analogs
The table below contrasts 6-iodobenzo[d]isoxazole with its chloro and bromo counterparts:
| Property | 6-Iodo Derivative | 6-Chloro Derivative | 6-Bromo Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 261.02 | 183.57 | 228.01 |
| Reactivity in Cross-Coupling | High | Moderate | High |
| Melting Point (°C) | 128–130 | 145–147 | 162–164 |
Iodine’s polarizable nature accelerates oxidative addition in metal-catalyzed reactions compared to lighter halogens .
Industrial and Environmental Considerations
Large-scale synthesis employs flow reactors to enhance safety and efficiency given the exothermicity of iodination steps. Environmental impact assessments recommend solvent recovery systems to mitigate DCM waste .
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